![molecular formula C18H17FN2O3 B430232 3-[(4-Fluorobenzyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione CAS No. 355134-72-4](/img/structure/B430232.png)

3-[(4-Fluorobenzyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

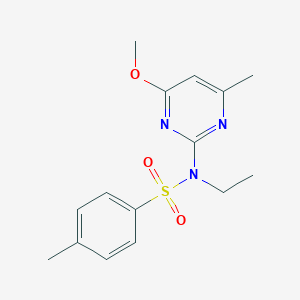

The compound “3-[(4-Fluorobenzyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione” is a chemical compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of pyrrolidines can be achieved through various methods. One efficient method involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another method involves the use of readily available and stable O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The ring is saturated and has sp3 hybridization . The compound also contains a fluorobenzyl group and a methoxyphenyl group attached to the pyrrolidine ring .Chemical Reactions Analysis

The chemical reactions involving this compound can be diverse, depending on the reaction conditions and the other reactants involved. For instance, the compound can undergo C(sp3)-H alkylation and arylation of amides and thioethers employing simple aryl or alkyl halides .Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Three-Component Spiro Heterocyclization: This compound is used in the synthesis of spiro[diindeno[1,2-b:2′,1′-e]pyridine-11,3′-pyrroles], indicating its role in creating structurally complex and potentially biologically active molecules. The molecular and crystal structures of a derivative were analyzed via X-ray, showcasing its utility in structural chemistry (Antonov, Dmitriev, & Maslivets, 2019).

Medicinal Chemistry and Drug Development

- Anticancer Activity: A derivative of this compound showed significant anticancer activity against various murine tumors, suggesting its potential as a lead compound in anticancer drug development. The study focused on its effects when co-administered with other anticancer drugs (Ambaye, Indap, & Naik, 2004).

Chemical Synthesis and Characterization

- Novel Synthetic Methods: Research indicates that this compound can be involved in the novel synthesis of complex organic molecules like 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones, highlighting its role in expanding the repertoire of synthetic organic chemistry (Osyanin, Osipov, Pavlov, & Klimochkin, 2014).

- Synthesis of Dipeptide Analogues: It is used in the synthesis of dipeptide analogues, with studies indicating its utility in producing compounds with potentially interesting biological activities (Hosseini, Kringelum, Murray, & Tønder, 2006).

Orientations Futures

The future directions in the research and development of this compound could involve exploring its potential applications in the treatment of human diseases, given the wide use of pyrrolidine derivatives in medicinal chemistry . Further studies could also investigate the influence of different substituents on the biological activity of the compound .

Propriétés

IUPAC Name |

3-[(4-fluorophenyl)methylamino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O3/c1-24-15-8-6-14(7-9-15)21-17(22)10-16(18(21)23)20-11-12-2-4-13(19)5-3-12/h2-9,16,20H,10-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTEBIUREGBSOSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-Fluorobenzyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[[3-(4-methylphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetate](/img/structure/B430152.png)

![6-[(2-phenoxyethyl)sulfanyl]-N,N'-di(propan-2-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B430154.png)

![N-ethyl-N-{4-(isopropylamino)-6-[(2-phenoxyethyl)sulfanyl]-1,3,5-triazin-2-yl}amine](/img/structure/B430156.png)

![N4-ethyl-6-[2-(4-methylphenoxy)ethylthio]-N2-propan-2-yl-1,3,5-triazine-2,4-diamine](/img/structure/B430158.png)

![N-[2-(4,6-Bis-isopropylamino-[1,3,5]triazin-2-yloxy)-ethyl]-2,5-dimethyl-benzenesulfonamide](/img/structure/B430159.png)

![2-Methoxy-1-methyl-2-oxoethyl 4-{[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B430160.png)

![N,N'-Diisopropyl-6-(2-p-tolyloxy-ethylsulfanyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B430163.png)

![2-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]sulfanyl}-3-oxo-N-phenylbutanamide](/img/structure/B430164.png)

![Methyl 4-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B430167.png)

![2-Methoxy-2-oxoethyl 4-{[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B430169.png)

![2-[2-(1-benzyl-1H-indol-3-yl)vinyl]-3-{4-nitrophenyl}-4(3H)-quinazolinone](/img/structure/B430171.png)

![1-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-(4-methoxyphenyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B430173.png)